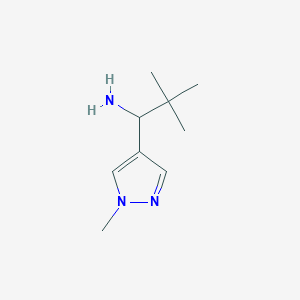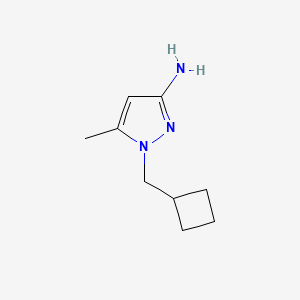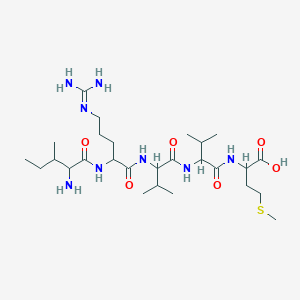![molecular formula C12H10O3 B12120884 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde CAS No. 603986-80-7](/img/structure/B12120884.png)
5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a hydroxymethyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the best catalysts and reaction conditions for large-scale production .
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products:
Oxidation: 5-[4-(Carboxy)phenyl]furan-2-carbaldehyde.
Reduction: 5-[4-(Hydroxymethyl)phenyl]furan-2-methanol.
Substitution: 5-[4-(Nitro)phenyl]furan-2-carbaldehyde or 5-[4-(Bromo)phenyl]furan-2-carbaldehyde.
Applications De Recherche Scientifique
5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage or apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
5-Hydroxymethyl-2-furaldehyde: Shares the furan ring and hydroxymethyl group but lacks the phenyl substitution.
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxymethyl group.
5-(4-Nitrophenyl)furan-2-carbaldehyde: Contains a nitro group on the phenyl ring instead of a hydroxymethyl group.
Uniqueness: 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is unique due to the presence of both a hydroxymethyl group and a phenyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
603986-80-7 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-[4-(hydroxymethyl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8,13H,7H2 |
Clé InChI |
ZAHYRMAOLBZFHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
![1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12120823.png)
![1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B12120828.png)
![{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide](/img/structure/B12120830.png)




![1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B12120865.png)


![6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120882.png)
